molecular formula C5H8F2O3 B6157654 4,4-difluoro-2-hydroxy-2-methylbutanoic acid CAS No. 1824425-67-3

4,4-difluoro-2-hydroxy-2-methylbutanoic acid

Cat. No.: B6157654
CAS No.: 1824425-67-3
M. Wt: 154.11 g/mol
InChI Key: RKODEFGIEHTHGB-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-hydroxy-2-methylbutanoic acid is a fluorinated carboxylic acid derivative intended for research and development purposes. Compounds within this chemical family, characterized by the presence of fluorine atoms and specific functional groups, are of significant interest in various scientific fields, including medicinal chemistry and materials science . The difluoro substitution at the 4-position and the hydroxy group at the 2-position make this molecule a valuable building block for synthesizing more complex structures. Researchers can utilize it in the exploration of new pharmaceutical candidates, agrochemicals, or as a precursor for specialized materials. The incorporation of fluorine atoms can alter a molecule's metabolic stability, lipophilicity, and binding properties, which is a key strategy in drug design. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and hazard evaluations prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1824425-67-3

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

4,4-difluoro-2-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H8F2O3/c1-5(10,4(8)9)2-3(6)7/h3,10H,2H2,1H3,(H,8,9)

InChI Key

RKODEFGIEHTHGB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)F)(C(=O)O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4,4 Difluoro 2 Hydroxy 2 Methylbutanoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Difluoro-hydroxybutanoic Acid Scaffold

A retrosynthetic analysis of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid reveals several strategic disconnections. The primary disconnection points are the C-C bond between the α-carbon and the difluorinated ethyl group, and the bonds forming the α-hydroxy-α-methyl stereocenter.

One logical approach involves disconnecting the C2-C3 bond, which suggests a synthetic strategy based on the nucleophilic addition of a two-carbon unit containing the gem-difluoro group to a pyruvate (B1213749) derivative. This leads to key precursors such as ethyl 2-keto-propionate and a 2,2-difluoroethyl organometallic reagent.

An alternative strategy focuses on disconnecting the α-methyl group and the hydroxyl group. This suggests an α-keto ester as a key intermediate, specifically ethyl 4,4-difluoro-2-oxobutanoate. This intermediate could then be subjected to a nucleophilic methylation to install the methyl group and the hydroxyl moiety simultaneously. Subsequent hydrolysis of the ester would yield the target carboxylic acid.

A third disconnection strategy involves the formation of the α-hydroxy group from an enolate precursor. This would entail the synthesis of a 4,4-difluoro-2-methylbutanoic acid derivative, followed by a stereoselective α-hydroxylation.

These retrosynthetic pathways highlight the importance of key precursors such as α-keto esters and difluorinated building blocks in the synthesis of the target molecule.

Approaches to the 4,4-Difluorinated Moiety

A crucial aspect of the synthesis is the efficient and selective introduction of the 4,4-difluorinated moiety. This can be achieved through direct fluorination of a suitable precursor or by employing a building block that already contains the geminal difluoro group.

One of the most common methods for introducing a geminal difluoro group is the deoxofluorination of a ketone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). In the context of synthesizing this compound, a plausible precursor for this reaction would be a β-keto ester, such as ethyl 2-methyl-4-oxobutanoate. Treatment of this β-keto ester with DAST would replace the keto group at the 4-position with two fluorine atoms.

The reaction mechanism involves the initial reaction of the ketone with DAST to form a fluorosulfonium intermediate. Subsequent nucleophilic attack by a fluoride (B91410) ion, either from another equivalent of DAST or from the intermediate itself, leads to the formation of the gem-difluoro compound. It is important to carefully control the reaction conditions to avoid potential side reactions, such as elimination or rearrangement.

PrecursorFluorinating AgentProduct
Ethyl 2-methyl-4-oxobutanoateDiethylaminosulfur trifluoride (DAST)Ethyl 4,4-difluoro-2-methylbutanoate

An alternative to direct fluorination is the use of a difluorinated building block that can be incorporated into the carbon skeleton. A key precursor for this strategy is ethyl 4,4-difluoro-3-oxobutanoate. google.com This compound can be synthesized through the reaction of a fluorinated ester with an acetic acid ester under basic conditions. google.com

For instance, the condensation of ethyl difluoroacetate (B1230586) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide would yield ethyl 4,4-difluoro-3-oxobutanoate. This versatile intermediate can then be further manipulated to construct the target molecule. For example, it can undergo methylation at the C2 position, followed by reduction of the ketone and hydrolysis of the ester.

Another valuable difluorinated precursor is 1,1-difluoro-2-haloethane. This electrophilic building block can be used to alkylate a suitable nucleophile, such as the enolate of a propanoate derivative. For example, the reaction of the lithium enolate of ethyl propionate (B1217596) with 1,1-difluoro-2-iodoethane (B1580631) would introduce the 4,4-difluoroethyl moiety. Subsequent α-hydroxylation would then lead to the desired product.

Precursor 1Precursor 2BaseProduct
Ethyl difluoroacetateEthyl acetateSodium ethoxideEthyl 4,4-difluoro-3-oxobutanoate
Ethyl propionate1,1-difluoro-2-iodoethaneLithium diisopropylamide (LDA)Ethyl 4,4-difluoro-2-methylbutanoate

Stereoselective and Enantioselective Synthesis of the α-Hydroxy-α-methyl Stereocenter

The creation of the quaternary α-hydroxy-α-methyl stereocenter with high enantiomeric purity is a significant challenge. This can be addressed through either chiral auxiliary-based methodologies or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comyork.ac.uk After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

A common strategy involves the use of Evans oxazolidinone auxiliaries. For the synthesis of the target molecule, propionic acid could be attached to a chiral oxazolidinone. The resulting imide can then be deprotonated to form a chiral enolate. Alkylation of this enolate with a 2,2-difluoroethyl electrophile would proceed with high diastereoselectivity, controlled by the steric bulk of the auxiliary. Subsequent diastereoselective α-hydroxylation of the resulting product, followed by removal of the auxiliary, would afford the desired enantiomer of this compound.

Another widely used class of chiral auxiliaries is based on pseudoephedrine. york.ac.uk A pseudoephedrine amide of propionic acid can be used to direct the stereoselective alkylation in a similar manner to the Evans auxiliary. The chelation of the lithium enolate with the hydroxyl group of the pseudoephedrine creates a rigid conformation that directs the incoming electrophile to one face of the enolate.

Chiral AuxiliarySubstrateReactionStereochemical Outcome
Evans OxazolidinonePropionyl imideAlkylation with 1,1-difluoro-2-iodoethaneHigh diastereoselectivity
PseudoephedrinePropionyl amideAlkylation with 1,1-difluoro-2-iodoethaneHigh diastereoselectivity

Asymmetric catalysis offers a more atom-economical approach to establishing the chiral center by using a small amount of a chiral catalyst to generate a large amount of the desired enantiomer.

One potential strategy is the asymmetric α-hydroxylation of a 4,4-difluoro-2-methylbutanoic acid derivative. This can be achieved using a chiral catalyst, such as a cinchona alkaloid-derived catalyst, in the presence of an oxidant. The catalyst would create a chiral environment around the enolate, leading to the preferential formation of one enantiomer of the α-hydroxy acid.

Alternatively, an asymmetric methylation of an α-keto ester precursor, such as ethyl 4,4-difluoro-2-oxobutanoate, can be employed. nih.govacs.orgnih.gov A chiral organometallic reagent, for example, a chiral Grignard reagent or an organozinc reagent in the presence of a chiral ligand, could add to the ketone to create the quaternary stereocenter with high enantioselectivity. acs.orgacs.orgrsc.org This approach directly sets the desired stereochemistry at the C2 position.

PrecursorCatalyst/ReagentReactionProduct
Ethyl 4,4-difluoro-2-methylbutanoateChiral Phase-Transfer Catalyst + OxidantAsymmetric α-hydroxylationEnantioenriched Ethyl 4,4-difluoro-2-hydroxy-2-methylbutanoate
Ethyl 4,4-difluoro-2-oxobutanoateChiral Grignard ReagentAsymmetric MethylationEnantioenriched Ethyl 4,4-difluoro-2-hydroxy-2-methylbutanoate

Chemoenzymatic Synthetic Routes and Biocatalysis

Chemoenzymatic approaches offer a powerful strategy for the synthesis of chiral fluorinated compounds, combining the selectivity of biocatalysts with the broad scope of chemical reactions. These methods are particularly valuable for establishing stereocenters, a common challenge in the synthesis of complex molecules like this compound. Biocatalysis can be employed to achieve high enantioselectivity under mild reaction conditions, which is often difficult to attain through purely chemical means. researchgate.netdntb.gov.ua

One of the primary chemoenzymatic strategies applicable to the synthesis of chiral α-hydroxy acids is enzymatic kinetic resolution. nih.gov In this process, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, lipases, such as Pseudomonas cepacia lipase, are commonly used to resolve racemic α-hydroxy esters through transesterification, yielding one enantiomer as the acylated product and the other as the unreacted alcohol. nih.gov A dynamic kinetic resolution can be achieved by including a catalyst, often a ruthenium complex, that racemizes the unreacted enantiomer in situ, theoretically allowing for a 100% yield of the desired acylated product. nih.gov

While direct enzymatic synthesis of this compound is not prominently documented, analogous biocatalytic syntheses of other fluorinated hydroxy acids have been developed. For example, E. coli has been engineered to produce 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonate, demonstrating the potential of whole-cell biocatalysis in generating fluorinated building blocks. frontiersin.orgnih.gov Such biosynthetic pathways leverage the cell's enzymatic machinery to perform complex transformations. frontiersin.org Enzymes like fluorinases, which catalyze the formation of C-F bonds, represent a growing area of research for creating organofluorine compounds from fluoride ions, offering a greener alternative to traditional chemical fluorination methods. researchgate.netacsgcipr.org

A plausible chemoenzymatic route to a specific enantiomer of this compound could involve the chemical synthesis of the racemic acid, followed by an enzymatic resolution step as outlined in the table below.

StepDescriptionCatalyst/Enzyme ExampleOutcome
1Racemate Synthesis Standard chemical synthesis (e.g., Reformatsky reaction)Racemic this compound or its ester.
2Enzymatic Resolution Lipase (e.g., Pseudomonas cepacia lipase)Selective acylation of one enantiomer of the hydroxy acid ester.
3Separation Chromatographic separationIsolation of the acylated enantiomer from the unreacted enantiomer.
4Hydrolysis Chemical hydrolysis (acid or base)Deprotection of the acylated enantiomer to yield the enantiopure hydroxy acid.

Diastereoselective Control in Carbon-Carbon Bond Formation

Achieving diastereoselective control is crucial when synthesizing molecules with multiple stereocenters. For a compound like this compound, which has one stereocenter, the principles of diastereoselective synthesis become paramount when it is used as a building block in more complex structures. The formation of the carbon-carbon bond adjacent to the fluorine-bearing carbon often requires carefully chosen reagents and conditions to control the relative stereochemistry.

The synthesis of fluorinated compounds with contiguous stereocenters is a recognized challenge in synthetic chemistry. nih.gov Strategies often rely on substrate control, auxiliary control, or catalyst control to influence the stereochemical outcome of a reaction. For instance, the addition of nucleophiles to fluorinated carbonyl compounds can proceed with high diastereoselectivity. The Reformatsky reaction, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal like zinc or indium, is a classic method for forming β-hydroxy esters. researchgate.net Applying this to a precursor like ethyl 2-bromo-2-methylpropanoate (B8525525) and 2,2-difluoroacetaldehyde could, in principle, form the backbone of the target molecule. The stereochemical outcome would depend on the reaction conditions and the nature of the chelating metal.

Modern synthetic methods offer more sophisticated control. For example, asymmetric aldol (B89426) reactions using chiral catalysts or auxiliaries can establish the desired stereochemistry at the α- and β-positions of a carbonyl compound. While not directly applied to this compound in the reviewed literature, the principles from the synthesis of other complex fluorinated molecules are transferable. nih.gov Studies on the diastereoselective synthesis of 4,5-difluoropipecolic acids, for instance, highlight the complex reaction pathways that must be navigated to control stereochemistry in fluorinated cyclic systems. rsc.org Similarly, systematic studies on the addition of carbon-based nucleophiles to fluorinated lactones have demonstrated high α-selectivity, which is crucial for building complex fluorinated C-glycosides. nih.govresearchgate.net These examples underscore the importance of understanding the electronic and steric effects of fluorine substituents to predict and control the diastereoselectivity of C-C bond-forming reactions.

MethodDescriptionKey Control ElementPotential Application
Reformatsky Reaction Reaction of an α-halo ester with a carbonyl compound and a metal (e.g., In, Zn).Metal chelation of the intermediate.Synthesis of α,α-difluoro-β-hydroxy ketones. researchgate.net
Aldol Reaction Nucleophilic addition of an enolate to a carbonyl compound.Chiral catalysts, substrates, or auxiliaries.Construction of molecules with α-fluoro-β-hydroxy motifs. nih.gov
Michael Addition Addition of a nucleophile to an α,β-unsaturated carbonyl compound.Asymmetric catalysis (e.g., organocatalysis).Creation of multiple stereocenters in fluorinated systems.
Allylic Alkylation Reaction of a prochiral fluorine-containing nucleophile with an allyl electrophile.Chiral ligands on a metal catalyst (e.g., Pd).Synthesis of chiral molecules with vicinal stereocenters. nih.gov

Chemical Transformations for the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle for further chemical modifications. Standard transformations of carboxylic acids are generally applicable, though the presence of fluorine atoms can influence reactivity. jackwestin.com These reactions typically proceed through nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. libretexts.org Due to the poor leaving group ability of the hydroxide (B78521) ion, the carboxylic acid is often activated first. libretexts.org

Common derivatives prepared from carboxylic acids include esters, amides, acid chlorides, and acid anhydrides.

Esterification : The conversion to esters is one of the most common transformations. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a standard method. libretexts.org Alternatively, carboxylate anions can react with primary alkyl halides in an SN2 reaction to form esters. libretexts.org

Amide Formation : Amides are typically formed by reacting the carboxylic acid with an amine. This reaction often requires coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxyl group and facilitate the reaction.

Acid Chloride Formation : For conversion to more reactive derivatives, carboxylic acids can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form acid chlorides. libretexts.org These acid chlorides are highly reactive intermediates that can be easily converted to esters, amides, and other derivatives.

Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Note that milder reagents such as sodium borohydride (B1222165) are generally not strong enough for this transformation. libretexts.org

Derivatization for Analysis : For analytical purposes, especially gas chromatography (GC), the polar carboxylic acid group is often derivatized to a more volatile ester. Reagents like diphenyl diazomethane (B1218177) or isobutyl chloroformate have been successfully used for the derivatization of perfluorinated carboxylic acids. acs.orgacs.orgresearchgate.net

The electron-withdrawing nature of the nearby difluoromethyl group can increase the acidity of the carboxylic proton, but it generally does not interfere with these standard transformations at the carboxyl carbon.

Purification and Isolation Strategies for Complex Fluorinated Organic Acids

The purification and isolation of fluorinated organic acids present unique challenges due to their distinct physical properties, such as high polarity and altered solubility compared to their non-fluorinated analogs. researchgate.net Standard chromatographic and extraction techniques are often adapted to effectively separate these compounds.

Liquid-Liquid Extraction (LLE) : LLE is a fundamental technique used for initial purification. The solubility of fluorinated acids can be manipulated by adjusting the pH of the aqueous phase. At low pH, the carboxylic acid is protonated and more likely to partition into an organic solvent. Ion-pair extraction is another effective LLE method, where a quaternary ammonium (B1175870) salt is added to form an ion pair with the carboxylate, enhancing its solubility in the organic phase. nih.gov

Solid-Phase Extraction (SPE) : SPE is a widely used technique for the concentration and purification of analytes from complex matrices. For fluorinated acids, weak anion exchange (WAX) SPE cartridges are particularly effective. acs.orgnih.gov The negatively charged carboxylate binds to the positively charged sorbent, and after washing away impurities, the desired acid is eluted by changing the pH or using a high ionic strength buffer.

Chromatography : High-performance liquid chromatography (HPLC) is a powerful tool for the purification of fluorinated compounds. The unique properties of fluorinated molecules have led to the development of specialized stationary phases. nih.gov

Fluorous Solid-Phase Extraction (FSPE) : This technique utilizes silica (B1680970) gel modified with perfluoroalkyl chains. silicycle.com It operates on the principle of "fluorous-fluorous" interactions. Highly fluorinated compounds are strongly retained on the fluorous stationary phase when eluted with organic solvents like methanol (B129727) or acetonitrile, while non-fluorinated impurities pass through. The retained fluorinated compound can then be eluted with a more fluorophilic solvent.

Reversed-Phase HPLC : Standard C8 or C18 columns can be used, but separation can be improved by using fluorinated eluents, such as trifluoroethanol, which enhances the separation of fluorinated from non-fluorinated compounds. nih.gov

Fluorinated Stationary Phases : HPLC columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) phases) offer alternative selectivity compared to traditional alkyl phases. silicycle.comchromatographyonline.com These phases can separate compounds based on interactions like dipole-dipole and π-π stacking, which is particularly useful for aromatic and halogenated compounds. chromatographyonline.com

The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities. A combination of these techniques is often employed to achieve high purity for complex fluorinated organic acids like this compound.

TechniquePrincipleSorbent/Phase ExampleEluent ExampleApplication
Ion-Pair Extraction Formation of a neutral ion pair to enhance organic solubility.Tetrabutylammonium (B224687) salts. nih.govDichloromethaneExtraction from aqueous solutions.
Solid-Phase Extraction (SPE) Anion exchange.Weak Anion Exchange (WAX). acs.orgpH-adjusted buffersConcentration and clean-up.
Fluorous SPE (FSPE) Strong "fluorous-fluorous" interactions.Silica with perfluoroalkyl chains. silicycle.comMethanol/Water, then a fluorinated solvent.Separation of fluorinated from non-fluorinated compounds.
Fluorinated Phase HPLC Alternative selectivity based on polar and aromatic interactions.Pentafluorophenyl (PFP) phase. chromatographyonline.comAcetonitrile/WaterHigh-resolution purification.

Chemical Reactivity, Transformational Pathways, and Derivatization Strategies of 4,4 Difluoro 2 Hydroxy 2 Methylbutanoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, anhydride (B1165640) formation, and reduction. libretexts.org The reactivity of this group in 4,4-difluoro-2-hydroxy-2-methylbutanoic acid is influenced by the neighboring tertiary hydroxyl group and the remote difluoromethyl group.

Esterification, Amidation, and Formation of Anhydrides

Esterification: The formation of esters from carboxylic acids is a fundamental reaction in organic synthesis. For this compound, esterification can be achieved under acidic conditions with an alcohol, a process known as Fischer esterification. libretexts.org This equilibrium-driven reaction typically requires a catalyst, such as sulfuric acid or tosic acid, and the removal of water to drive the reaction to completion. Given the presence of a tertiary alcohol in the molecule, careful selection of reaction conditions is necessary to avoid potential side reactions like dehydration or etherification of the hydroxyl group.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate esterification under milder conditions, which would be beneficial for preserving the tertiary hydroxyl group.

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with an amine. Direct reaction requires high temperatures and is often inefficient. More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride, an anhydride, or by using peptide coupling reagents. The activated intermediate is then treated with a primary or secondary amine to furnish the corresponding amide.

Formation of Anhydrides: Acid anhydrides can be prepared by the dehydration of two molecules of a carboxylic acid. For this compound, this would likely be achieved by reacting it with a strong dehydrating agent such as phosphorus pentoxide or by converting the carboxylic acid to its corresponding acyl chloride and then reacting it with a carboxylate salt of the same acid. Symmetrical anhydrides are the typical products of such reactions.

Table 1: Predicted Reactions of the Carboxylic Acid Group

Reaction Reagents Product
Esterification Alcohol (R'-OH), Acid Catalyst 4,4-difluoro-2-hydroxy-2-methylbutanoate
Amidation Amine (R'R''NH), Coupling Agent 4,4-difluoro-2-hydroxy-2-methylbutanamide
Anhydride Formation Dehydrating Agent 4,4-difluoro-2-hydroxy-2-methylbutanoic anhydride

Reduction to Corresponding Alcohols and Aldehydes

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, which would result in the formation of 4,4-difluoro-2-methylbutane-1,2-diol. This transformation requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing the carboxylic acid without affecting the existing tertiary alcohol. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. Borane (BH₃) complexes, such as BH₃·THF, are also effective for the selective reduction of carboxylic acids in the presence of other functional groups.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than carboxylic acids. This conversion often requires the carboxylic acid to be first converted into a derivative, such as an acyl chloride or a Weinreb amide. The derivative can then be treated with a milder reducing agent, like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H), at low temperatures to afford the corresponding aldehyde, 4,4-difluoro-2-hydroxy-2-methylbutanal.

Table 2: Predicted Reduction Products of the Carboxylic Acid Group

Product Reducing Agent
4,4-difluoro-2-methylbutane-1,2-diol LiAlH₄ or BH₃·THF
4,4-difluoro-2-hydroxy-2-methylbutanal DIBAL-H (from a derivative)

Transformations of the α-Hydroxy Group

The tertiary α-hydroxy group in this compound presents its own set of reactive possibilities, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions to α-Keto Acids

The oxidation of the tertiary α-hydroxy group of this compound to a ketone would yield 4,4-difluoro-2-keto-2-methylbutanoic acid. However, the oxidation of tertiary alcohols is not as straightforward as for primary or secondary alcohols, as it requires the cleavage of a carbon-carbon bond. Strong oxidizing agents under harsh conditions, such as hot, acidic potassium permanganate (B83412) or chromic acid, could potentially achieve this transformation, but may also lead to degradation of the molecule. Milder and more selective methods are generally preferred in modern organic synthesis, though their applicability to this specific substrate would require experimental verification.

Etherification, Esterification, and Protection Strategies

Etherification: The tertiary hydroxyl group can be converted into an ether. Due to steric hindrance, Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide, may be inefficient. Acid-catalyzed etherification with a primary alcohol could be a possibility, though it might compete with esterification of the carboxylic acid group. A more suitable approach would be to use a reagent that generates a carbocation at the α-position, which can then be trapped by an alcohol, although this could be complicated by the electronic effects of the adjacent carboxylic acid and the gem-difluoro group.

Esterification: The tertiary hydroxyl group can also be esterified, though this is generally more difficult than the esterification of primary or secondary alcohols due to steric hindrance. Reaction with a highly reactive acylating agent, such as an acid anhydride or an acyl chloride, in the presence of a suitable catalyst like 4-dimethylaminopyridine (B28879) (DMAP), would likely be required to form the corresponding ester at the α-position.

Protection Strategies: In a multi-step synthesis, it may be necessary to protect the tertiary hydroxyl group to prevent it from interfering with reactions at the carboxylic acid terminus. Common protecting groups for tertiary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ethers. These groups can be introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. The silyl ether protecting groups are generally stable to a wide range of reaction conditions but can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Table 3: Predicted Transformations of the α-Hydroxy Group

Transformation Reagents Product
Etherification Alkyl Halide, Base (e.g., NaH) α-Alkoxy-4,4-difluoro-2-methylbutanoic acid
Esterification Acyl Chloride, Base (e.g., Pyridine) α-Acyloxy-4,4-difluoro-2-methylbutanoic acid
Silyl Ether Protection Silyl Chloride (e.g., TBSCl), Imidazole α-Silyloxy-4,4-difluoro-2-methylbutanoic acid

Nucleophilic Substitution Reactions at the α-Carbon Position

Nucleophilic substitution at the tertiary α-carbon of this compound would be challenging. Sₙ2 reactions are precluded due to the steric hindrance of the tertiary center. Sₙ1-type reactions would require the formation of a tertiary carbocation at the α-position. The stability of this carbocation would be influenced by the adjacent carboxylic acid group, which is electron-withdrawing and would destabilize a neighboring positive charge. However, the gem-difluoro group at the γ-position has an electron-withdrawing inductive effect that could also influence the stability of such an intermediate.

If the hydroxyl group is first converted into a good leaving group (e.g., by protonation with a strong acid or conversion to a tosylate), a nucleophile could potentially displace it. However, elimination reactions to form an α,β-unsaturated carboxylic acid would be a likely and competing side reaction. The specific conditions required and the feasibility of such a substitution would need to be determined experimentally.

Reactivity and Stability Modulated by the Geminal Difluorine Substituents

The introduction of geminal difluorine atoms at the C4 position of 2-hydroxy-2-methylbutanoic acid profoundly alters the molecule's electronic properties and spatial arrangement. These changes have significant implications for its chemical reactivity, stability, and potential for intramolecular interactions, setting it apart from its non-fluorinated analogues.

Inductive and Electronic Effects on Adjacent Functional Groups

The most significant influence of the geminal difluoro group is its powerful electron-withdrawing inductive effect (-I effect). Fluorine is the most electronegative element, and the presence of two fluorine atoms on the same carbon atom drastically lowers the electron density along the carbon backbone. This effect is transmitted through the sigma bonds of the molecule, influencing the reactivity of the distal hydroxyl and carboxylic acid functional groups.

The primary consequences of this inductive effect are:

Increased Acidity of the Carboxylic Acid: The C-F bonds are highly polarized, which pulls electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation. By delocalizing the negative charge, the geminal difluoro group makes the carboxylic acid more acidic (lowers its pKa) compared to its non-fluorinated counterpart. The incorporation of a geminal difluoro motif is a known strategy to modulate the pKa of adjacent functional groups in bioactive compounds. nih.gov

Modulation of Hydroxyl Group Reactivity: The inductive effect also extends to the tertiary hydroxyl group at the C2 position. The withdrawal of electron density makes the oxygen atom of the hydroxyl group less nucleophilic. Conversely, the hydrogen atom of the hydroxyl group becomes more electrophilic and thus more acidic, facilitating its removal in certain reactions.

Impact on the C-C Backbone: The strong C-F bonds enhance the stability of the molecule. The electron-withdrawing nature of the fluorine atoms can also influence the stability of any potential carbocation intermediates that might form during certain reactions, generally destabilizing adjacent carbocations.

The table below summarizes the expected electronic effects on the functional groups of this compound.

Functional GroupProperty AffectedInfluence of Geminal Difluoro GroupRationale
Carboxylic Acid (-COOH)Acidity (pKa)Increased (pKa is lowered)Stabilization of the carboxylate conjugate base through the -I effect.
Hydroxyl (-OH)AcidityIncreasedElectron withdrawal polarizes the O-H bond, making the proton more readily abstracted.
Hydroxyl (-OH)NucleophilicityDecreasedReduction of electron density on the oxygen atom.

Conformational Preferences and Intramolecular Interactions Influenced by Fluorine

The presence of fluorine can lead to specific conformational preferences due to a combination of steric, electrostatic, and hyperconjugative interactions. While fluorine has a relatively small van der Waals radius (only slightly larger than hydrogen), the highly polarized C-F bond can participate in unique non-covalent interactions.

In this compound, a key consideration is the potential for intramolecular hydrogen bonding. It has been demonstrated that organically bound fluorine can act as a hydrogen bond acceptor, particularly from OH groups. nih.gov In the context of this molecule, an intramolecular hydrogen bond could form between one of the electronegative fluorine atoms and the hydrogen atom of the tertiary hydroxyl group, creating a pseudo-five-membered ring.

Possible Intramolecular Hydrogen Bonding:

F ··· H-O

The formation of such a hydrogen bond would significantly influence the molecule's conformational landscape. nih.govmdpi.com It would restrict the rotation around the C2-C3 and C3-C4 bonds, favoring a conformation that brings the fluorine and hydroxyl groups into proximity. The strength of this interaction depends on the geometry and the solvent environment. Computational and spectroscopic studies on other acyclic fluorohydrins have provided evidence for the existence of such OH···F intramolecular hydrogen bonds. nih.govnih.govrsc.org

The conformational preferences can be summarized as follows:

InteractionDescriptionConsequence
Intramolecular Hydrogen Bond (OH···F) The hydroxyl hydrogen acts as a donor, and a fluorine atom acts as an acceptor.Favors specific rotamers, leading to a more rigid structure. Restricts the free rotation of the carbon backbone.
Dipole-Dipole Interactions Repulsive or attractive interactions between the C-F, C=O, and O-H bond dipoles.Influences the overall three-dimensional shape to minimize dipole moments and electrostatic repulsion.
Hyperconjugation Interactions between filled C-H or C-C sigma bonds and empty C-F antibonding orbitals (σ → σ*).Can stabilize certain staggered conformations over others, contributing to the overall conformational preference. nih.gov

Derivatization for Advanced Research Applications (e.g., probe development, conjugation)

The functional groups of this compound—the carboxylic acid and the tertiary hydroxyl group—provide versatile handles for chemical modification and derivatization. These modifications can be used to attach the molecule to other chemical entities, such as fluorescent dyes, affinity labels, or biomolecules, for advanced research applications.

Probe Development:

The molecule can serve as a scaffold for developing chemical probes. The geminal difluoro group can enhance metabolic stability and modulate binding affinity, making it an attractive motif in probe design.

Fluorescent Probes: The carboxylic acid or hydroxyl group can be covalently linked to a fluorophore. For instance, the carboxylic acid can be converted to an amide by coupling with an amine-containing fluorescent dye. Such probes could be used for cellular imaging or in fluorescence-based assays. The synthesis of fluorescent probes often involves coupling a recognition element (in this case, a derivative of our molecule) to a reporter (a fluorophore). nih.govchemrxiv.org

Conjugation to Biomolecules:

The ability to attach this fluorinated building block to larger biomolecules like peptides, proteins, or nucleic acids is crucial for its use in chemical biology and medicinal chemistry.

Amide Bond Formation: The most common conjugation strategy involves the carboxylic acid. Using standard peptide coupling reagents (e.g., EDC, HATU), the carboxylic acid can be activated and reacted with primary or secondary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond. nih.gov

Esterification: The hydroxyl group can be esterified with a carboxylic acid-containing molecule, or the carboxylic acid of our title compound can be esterified with a hydroxyl-containing biomolecule. This strategy is often used for creating prodrugs or temporarily masking a functional group.

Reductive Amination: The carboxylic acid can be reduced to an aldehyde, which can then be coupled to an amine-containing biomolecule via reductive amination, forming a stable amine linkage. nih.gov

The table below outlines potential derivatization strategies and their applications.

Functional GroupReaction TypeReagent/MethodResulting LinkagePotential Application
Carboxylic AcidAmidationAmine, EDC/HATUAmideConjugation to peptides, synthesis of fluorescent probes.
Carboxylic AcidEsterificationAlcohol, Acid catalystEsterProdrug design, attachment to hydroxyl-containing molecules.
HydroxylEsterificationActivated Carboxylic AcidEsterAttachment to carrier molecules, probe synthesis.
Carboxylic AcidReductive Amination1. Reduction to aldehyde2. Amine, NaBH3CNAmineStable conjugation to biomolecules. nih.gov

These derivatization strategies enable the integration of the unique properties of the this compound motif into more complex systems for a wide range of research purposes.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4,4 Difluoro 2 Hydroxy 2 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon framework, proton connectivity, and the chemical environment of fluorine atoms.

¹H NMR and Carbon-13 NMR for Carbon Framework and Proton Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the carbon skeleton and the placement of hydrogen atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) would appear as a singlet, while the methylene (B1212753) protons (CH₂) adjacent to the difluoromethyl group would exhibit a more complex splitting pattern due to coupling with both the fluorine atoms and the protons on the neighboring carbon. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms. The carbon of the difluoromethyl group (CHF₂) will show a characteristic triplet due to one-bond coupling with the two fluorine atoms. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH) 10-13 (broad s) 175-185
C2 (-C(OH)(CH₃)-) - 70-80
C3 (-CH₂-) 2.0-2.5 (dt) 35-45 (t)
C4 (-CHF₂) 5.8-6.4 (tt) 110-120 (t)
-CH₃ 1.3-1.5 (s) 25-30

s = singlet, dt = doublet of triplets, tt = triplet of triplets, t = triplet

¹⁹F NMR for Characterization of the Difluorinated Moiety and Local Chemical Environment

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds. The chemical shift of the fluorine atoms is highly dependent on their electronic environment. In this compound, the two fluorine atoms are expected to be chemically equivalent and will appear as a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet by the adjacent methylene protons.

Table 2: Predicted ¹⁹F NMR Data

Fluorine Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and determining the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity network. For instance, a cross-peak would be expected between the methylene protons at C3 and the methine proton of the difluoromethyl group at C4.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbons to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C2) and for piecing together the entire molecular structure by observing long-range couplings. For example, a correlation would be expected between the methyl protons and C2, C1, and C3.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The exact mass of this compound can be calculated and compared with the experimentally determined mass to confirm its elemental composition.

Table 3: Predicted HRMS Data

Ion Formula Calculated m/z
[M+H]⁺ C₅H₉F₂O₃⁺ 155.0514
[M+Na]⁺ C₅H₈F₂NaO₃⁺ 177.0333

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of this compound is expected to proceed through characteristic pathways, such as the loss of water (H₂O), carbon dioxide (CO₂), and the cleavage of carbon-carbon bonds. Analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted MS/MS Fragmentation

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
155.0514 137.0409 H₂O
155.0514 111.0561 CO₂
155.0514 97.0409 H₂O + CO

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its hydroxyl, carboxyl, and difluoromethyl groups.

The most prominent features in the spectrum would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically observed between 2500 and 3300 cm⁻¹, which would overlap with the O-H stretch of the tertiary alcohol. libretexts.org A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is expected in the region of 1760-1690 cm⁻¹. libretexts.org The presence of both a broad O-H band and a strong C=O band is a strong indicator of a carboxylic acid functional group. libretexts.org

Additionally, C-H stretching vibrations from the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region. libretexts.org The C-O stretching vibrations for the alcohol and carboxylic acid are expected between 1320 and 1210 cm⁻¹. libretexts.org The C-F stretching vibrations, characteristic of the difluoro group, typically result in strong absorptions in the fingerprint region, generally between 1100 and 1000 cm⁻¹. The precise location and intensity of these bands provide a unique spectral fingerprint for the molecule, confirming the presence of its key functional moieties.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong
O-H (Alcohol) Stretching Overlapped by Carboxylic O-H Broad, Medium
C-H (Alkyl) Stretching 2850-3000 Medium
C=O (Carboxylic Acid) Stretching 1690-1760 Strong
C-O Stretching 1210-1320 Medium

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The presence of a chiral center at the C2 position means that this compound can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of such chiral molecules.

By comparing the experimental CD or ORD spectrum of a sample to that of a known enantiomerically pure standard or through quantum chemical calculations, the absolute configuration can be assigned. Furthermore, the specific rotation value obtained from ORD or polarimetry can be used to calculate the enantiomeric excess (ee) of a sample, providing a measure of its enantiomeric purity.

X-Ray Crystallography for Solid-State Structural Analysis

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry in the solid state.

While a crystal structure for this compound is not publicly documented, the feasibility of this analysis is supported by successful crystallographic studies of structurally related compounds, such as rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid. researchgate.net If suitable single crystals of the target compound could be grown, X-ray diffraction analysis would provide an unambiguous assignment of its absolute configuration (for a resolved enantiomer) or confirm its racemic nature. The analysis would also reveal detailed information about the solid-state conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxyl groups, which dictate the crystal packing. researchgate.net

Table 2: Information Obtainable from X-Ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice.
Space Group The symmetry elements present in the crystal structure.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.
Absolute Configuration Unambiguous determination of the R/S configuration in a chiral, non-centrosymmetric space group.

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other interactions that govern crystal packing. |

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or its enantiomer.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity analysis. A reversed-phase HPLC method, likely using a C18 column, would be suitable. pensoft.net The mobile phase would typically consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727). pensoft.netchromatographyonline.com Detection could be achieved using a UV detector, as the carboxylic acid group has some UV absorbance, or more universally with a mass spectrometer (LC-MS). For the separation of enantiomers, a chiral stationary phase (CSP) would be required, allowing for the resolution and quantification of the R- and S-enantiomers. ed.ac.uk

Gas Chromatography (GC) is another powerful tool for purity assessment, particularly for volatile compounds. Due to the low volatility of the hydroxy carboxylic acid, derivatization is typically necessary prior to GC analysis. researchgate.net The hydroxyl and carboxyl groups can be converted to more volatile esters or silyl (B83357) ethers. Following derivatization, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification based on fragmentation patterns. researchgate.net Similar to HPLC, chiral GC columns can be employed to separate and quantify the derivatized enantiomers.

Table 3: Typical Chromatographic Conditions for Analysis

Technique Column Type Mobile Phase / Carrier Gas Detector Purpose
Reversed-Phase HPLC C18 Acetonitrile/Water with buffer UV, MS Purity Assessment
Chiral HPLC Chiral Stationary Phase (e.g., cellulose- or amylose-based) Hexane/Isopropanol or other suitable mobile phase UV, CD Enantiomeric Separation and Purity
Gas Chromatography (GC) Capillary (e.g., DB-5, FFAP) Helium or Hydrogen FID, MS Purity Assessment (after derivatization)

| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | Helium or Hydrogen | FID, MS | Enantiomeric Separation (after derivatization) |

Theoretical and Computational Chemistry Studies on 4,4 Difluoro 2 Hydroxy 2 Methylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure that governs the properties of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed for its balance of accuracy and computational efficiency. cmu.edu For this compound, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to perform geometry optimization. nih.gov This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. cmu.edu The resulting optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles.

Following geometry optimization, the same theoretical level can be used to compute harmonic vibrational frequencies. biointerfaceresearch.com These calculated frequencies correspond to the molecule's fundamental modes of vibration, including stretching, bending, and torsional motions. A key validation of the optimized structure is the absence of any imaginary frequencies, which confirms that the geometry represents a true local minimum on the potential energy surface. biointerfaceresearch.com These theoretical vibrational data are invaluable for interpreting and assigning peaks in experimental infrared (IR) and Raman spectra.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP)
ParameterAtoms InvolvedPredicted Value
Bond Lengths
C=OCarbonyl1.21 Å
C-OCarboxyl1.35 Å
O-HCarboxyl0.97 Å
C-CC2-C31.53 Å
C-FC4-F1.37 Å
Bond Angles
O=C-OCarboxyl123.5°
C-C-OC3-C2-OH109.8°
F-C-FGem-difluoro107.5°

Ab initio quantum chemistry methods, derived directly from theoretical principles without empirical data, offer a higher level of accuracy for electronic structure analysis. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive than DFT, provide a more rigorous treatment of electron correlation. These high-level calculations are employed to refine properties such as electron affinities, ionization potentials, and the energies of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability.

Conformational Analysis and Exploration of Potential Energy Surfaces

The two fluorine atoms at the C4 position exert a profound influence on the conformational preferences of the molecule. rsc.org Fluorine's high electronegativity creates a strong C-F bond dipole, leading to significant intramolecular electrostatic interactions that can stabilize or destabilize certain conformations. beilstein-journals.orgnih.gov Stereoelectronic effects, such as hyperconjugation involving the C-F antibonding orbitals (σ*), can also play a crucial role. beilstein-journals.orgnih.gov For example, the "fluorine gauche effect" may favor conformations where the fluorine atoms are gauche to other electronegative groups. researchgate.net Computational potential energy surface scans, performed by systematically rotating key dihedral angles and calculating the energy at each step, can map out the various stable conformers and the energetic barriers that separate them, providing a detailed picture of the molecule's conformational flexibility. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which is essential for structural elucidation and the interpretation of experimental data. beilstein-journals.org

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a common application of DFT. Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. mdpi.comresearchgate.net By comparing these theoretical shifts with experimental values, unambiguous assignment of NMR signals can be achieved. nih.govresearchgate.net Furthermore, scalar (J) coupling constants between nuclei can be computed, offering additional, detailed structural information.

As noted in section 5.1.1, theoretical IR frequencies and intensities are calculated via DFT. cmu.edu These predictions allow for the direct correlation of calculated vibrational modes with observed absorption bands in an experimental IR spectrum, aiding in the identification of key functional groups such as O-H, C=O, and C-F stretches.

Table 2: Predicted Spectroscopic Parameters for this compound
SpectroscopyParameterPredicted Value
¹³C NMR δ (C=O)178 - 182 ppm
δ (C-OH)72 - 76 ppm
δ (CF₂)118 - 124 ppm (triplet)
¹⁹F NMR δ (CF₂)-115 to -125 ppm
IR ν (O-H stretch, acid)~3100 cm⁻¹ (broad)
ν (C=O stretch)~1725 cm⁻¹
ν (C-F stretch)~1100 cm⁻¹

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in the gas phase (in vacuo), Molecular Dynamics (MD) simulations are used to study its behavior in a more realistic condensed-phase environment, such as in a solvent. researchgate.net MD simulations model the movements of atoms and molecules over time based on classical mechanics.

By placing a model of this compound in a simulation box filled with explicit solvent molecules (e.g., water), MD simulations can explore how intermolecular forces, such as hydrogen bonds and dipole-dipole interactions, influence its structure and dynamics. mdpi.com These simulations can reveal the preferred solvation shells around the molecule and quantify the strength and lifetime of interactions between the solute and solvent. researchgate.net This is particularly relevant for understanding how the hydrophilic (carboxyl and hydroxyl) and more hydrophobic (difluoromethyl) parts of the molecule interact with the solvent, which ultimately governs its solubility and reactivity in solution. rsc.orgresearchgate.net

Mechanistic Elucidation of Reactions through Computational Transition State Theory

Computational transition state theory serves as a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate—which is crucial for understanding reaction kinetics and pathways. For a molecule such as this compound, with its multiple functional groups, computational studies can predict reactivity, selectivity, and the influence of its unique structural features, such as the gem-difluoro group.

While specific computational transition state studies on this compound are not extensively available in the literature, the principles can be illustrated through analogous reactions involving structurally similar fluorinated compounds and α-hydroxy acids. These studies provide a framework for predicting the behavior of the target molecule.

One area of significant interest is the reaction pathways involving the C-F bonds. Transition metal-catalyzed reactions of gem-difluoro compounds often proceed through β-fluoride elimination. nih.gov Computational models can map the energy profile of such reactions, identifying the four-membered transition state that facilitates the elimination and leads to the formation of monofluorinated products. nih.gov

Furthermore, nucleophilic substitution reactions are critical in the chemistry of fluorinated organic molecules. Quantum chemical calculations have been employed to understand the competition between different reaction pathways, such as SN2 and elimination (difluorocarbene formation). nih.govrsc.org For instance, in the nucleophilic fluorination of related difluoromethyl compounds, computational studies have elucidated the preference for the SN2 pathway by calculating the energy barriers of the respective transition states. nih.govrsc.org These calculations often reveal that the transition state is stabilized by factors such as the solvent and the nature of the nucleophile. youtube.com

The atmospheric degradation of fluorinated compounds is another area where computational transition state theory is applied. For example, studies on the reaction of 1,1-difluoroacetone (B1306852) with OH radicals have used high-level computational methods to map the potential energy surface for hydrogen abstraction. acs.org These calculations can determine the activation energies and reaction rate coefficients, providing insight into the compound's atmospheric lifetime. acs.org Similar methodologies could be applied to this compound to predict its environmental fate.

The table below presents hypothetical data based on findings from analogous systems to illustrate the type of information that can be obtained from computational transition state theory studies.

Reaction TypeAnalogous SubstrateComputational MethodCalculated Activation Energy (kcal/mol)Key Transition State Feature
β-fluoride eliminationgem-difluoroalkeneDFTNot SpecifiedFour-membered ring
SN2 FluorinationN-difluoromethyltriazoliumDFTLower than carbene pathwayElongated C-leaving group bond
H-abstraction by OH1,1-difluoroacetoneCCSD(T)//M06-2X~5-7Partially formed O-H bond

This table is illustrative and compiled from data on analogous systems to demonstrate the application of computational transition state theory. Specific values for this compound would require dedicated computational studies.

Biochemical and Biological Research Applications of 4,4 Difluoro 2 Hydroxy 2 Methylbutanoic Acid Excluding Clinical Human Data

Exploration as a Bioisostere or Mimetic in Ligand Design and Chemical Biology

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and chemical biology. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to serve as a valuable bioisostere for hydrogen atoms or hydroxyl groups, profoundly influencing a molecule's physicochemical and pharmacological properties. tandfonline.combenthamscience.comnih.gov 4,4-difluoro-2-hydroxy-2-methylbutanoic acid represents a scaffold that could be hypothetically explored as a bioisostere or mimetic of endogenous α-hydroxy carboxylic acids.

The introduction of fluorine atoms into a molecule can significantly alter its lipophilicity, a critical parameter for membrane permeability and interaction with biological targets. wikipedia.orgresearchgate.net While highly fluorinated motifs like a trifluoromethyl group generally increase lipophilicity, the effect of a difluoromethyl group, as present in this compound, can be more nuanced. The two fluorine atoms at the 4-position would increase the lipophilicity of the butyric acid chain compared to its non-fluorinated counterpart. This increased lipophilicity could enhance the molecule's ability to cross cellular membranes and interact with hydrophobic pockets within protein binding sites. nih.govresearchgate.net

Furthermore, fluorine's high electronegativity can create localized dipole moments and alter the acidity of nearby functional groups. tandfonline.com The electron-withdrawing nature of the difluoro group in this compound would be expected to increase the acidity of the carboxylic acid group compared to the non-fluorinated analog, 2-hydroxy-2-methylbutanoic acid. This modulation of pKa can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane transport, and binding interactions with target proteins. nih.gov Fluorine can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site, potentially increasing binding affinity. tandfonline.combenthamscience.com

Table 1: Predicted Physicochemical Properties of this compound and its Non-Fluorinated Analog

Property2-hydroxy-2-methylbutanoic acid (Predicted)This compound (Predicted)Rationale for Difference
Molecular Weight 118.13 g/mol 154.11 g/mol Addition of two fluorine atoms.
pKa (Carboxylic Acid) ~4.5< 4.5Inductive electron withdrawal by fluorine atoms increases acidity. nih.gov
LogP < 1> 1Increased lipophilicity due to the presence of two fluorine atoms. wikipedia.org

Carboxylic acids are ubiquitous in biology, serving as key metabolites, signaling molecules, and components of larger biomolecules. The structural similarity of this compound to endogenous α-hydroxy acids, such as lactic acid or α-hydroxybutyrate, makes it a candidate for the rational design of metabolic probes or enzyme inhibitors. nih.govresearchgate.net By mimicking the structure of a natural substrate, this fluorinated analog could potentially interact with enzymes and receptors that recognize and process these endogenous molecules.

The presence of the difluoro group offers a key advantage in this context. While the molecule may be recognized by a target protein, the strong carbon-fluorine bonds are resistant to metabolic degradation. nih.gov This increased metabolic stability can prolong the biological lifetime of the compound, making it a more effective research tool. For instance, if designed to target a specific enzyme, its resistance to metabolism would allow for more sustained interaction and potential inhibition.

Role as a Mechanistic Probe in Enzymatic Systems

Fluorinated substrate analogs are powerful tools for elucidating enzyme mechanisms. nih.govresearchgate.netacs.org The unique properties of fluorine can be leveraged to trap enzymatic intermediates, alter reaction pathways, or serve as a reporter for spectroscopic analysis.

Given its structure as a carboxylic acid analog, this compound could be investigated as an inhibitor of various enzymes. As a competitive inhibitor, it might bind to the active site of an enzyme that normally binds a similar, non-fluorinated substrate, thereby blocking the natural substrate from binding.

More intriguingly, many fluorinated compounds act as mechanism-based or "suicide" inhibitors. nih.govuniroma1.itwikipedia.org In this scenario, the enzyme recognizes the fluorinated analog as a substrate and begins its catalytic cycle. However, the presence of the fluorine atoms can lead to the formation of a highly reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation. nih.gov For example, if an enzyme's mechanism involves the abstraction of a proton from the carbon bearing the fluorine atoms, this could initiate a cascade leading to the elimination of a fluoride (B91410) ion and the generation of a reactive electrophile that attacks a nucleophilic residue in the active site.

Table 2: Potential Enzyme Inhibition Mechanisms for this compound

Inhibition TypeHypothetical MechanismPotential Outcome
Competitive Inhibition Reversibly binds to the active site of an enzyme that recognizes α-hydroxy carboxylic acids.Blocks the binding of the natural substrate, reducing enzyme activity.
Suicide Inhibition The enzyme processes the compound, leading to the elimination of fluoride and the formation of a reactive intermediate that covalently modifies the enzyme. nih.govwikipedia.orgIrreversible inactivation of the enzyme, providing insights into its catalytic mechanism.

Fluorinated substrate analogs can be used to trace and perturb metabolic pathways. nih.govresearchgate.net When introduced into a biological system, this compound could be taken up by cells and interact with various metabolic enzymes. Due to its altered electronic properties and resistance to certain enzymatic reactions, it could act as a metabolic roadblock, leading to the accumulation of upstream metabolites and the depletion of downstream products. The analysis of these metabolic changes can provide valuable information about the structure and regulation of the pathway under investigation.

Furthermore, if the fluorine atoms are the isotope ¹⁸F, the compound could be used as a tracer in Positron Emission Tomography (PET) imaging to visualize its distribution and metabolism in vivo, providing a non-invasive method to study metabolic processes. tandfonline.comnih.gov

Applications in Chemical Biology Research

The applications of fluorinated molecules in chemical biology are broad and continue to expand. acs.orgresearchgate.net this compound could serve as a versatile building block for the synthesis of more complex chemical probes. The carboxylic acid and hydroxyl groups provide handles for further chemical modification, allowing for the attachment of fluorescent dyes, affinity tags, or other reporter groups.

Such derivatized probes could be used in a variety of applications, including:

Activity-based protein profiling (ABPP): A reactive group could be appended to the molecule to covalently label the active sites of enzymes that bind it.

Fluorescence microscopy: Attachment of a fluorophore would allow for the visualization of the molecule's subcellular localization and interaction with its biological targets.

Affinity chromatography: Immobilization of the compound on a solid support could be used to purify its binding partners from complex biological mixtures.

Design of Fluorescent or Isotopic Labels for Biological Systems

There is no available information to suggest that this compound has been utilized in the design of fluorescent or isotopic labels. While analogous fluorinated molecules are sometimes employed in the development of ¹⁸F labels for Positron Emission Tomography (PET) imaging or as ¹⁹F Nuclear Magnetic Resonance (NMR) probes, no such applications have been documented for this specific compound.

Investigation of its Stability and Transformations in In Vitro Biological Systems

No studies detailing the stability and transformation of this compound in in vitro biological systems, such as microsomal stability assays, were identified. These studies are crucial in early-stage drug discovery to assess the metabolic fate of a compound. The absence of such data indicates that this compound may not have been evaluated for its pharmacokinetic properties.

Precursor or Intermediate in the Research and Development of Potential Bioactive Molecules

There is no evidence in the available literature to indicate that this compound has been used as a precursor or intermediate in the synthesis of potential bioactive molecules. While the synthesis of fluorinated compounds is an active area of research in medicinal chemistry, this particular acid has not been featured as a building block in any documented synthetic pathways leading to new therapeutic agents.

4,4 Difluoro 2 Hydroxy 2 Methylbutanoic Acid As a Building Block in Complex Organic Synthesis

Utility in the Synthesis of Fluorinated Natural Products and Analogs

While direct applications of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid in the total synthesis of naturally occurring fluorinated products are not yet extensively documented in publicly available literature, its potential as a building block for creating fluorinated analogs of natural products is significant. The introduction of a difluoromethyl group can profoundly influence the biological activity and pharmacokinetic profile of a natural product.

Table 1: Potential Applications in Natural Product Analog Synthesis

Natural Product ClassPotential Modification using this compoundExpected Outcome
PolyketidesIncorporation as a fluorinated extender unit.Enhanced metabolic stability and altered bioactivity.
TerpenoidsUse in the construction of fluorinated side chains.Modified lipophilicity and receptor binding affinity.
AlkaloidsIntegration into the carbon skeleton to introduce a fluorinated stereocenter.Altered conformational preferences and biological targeting.

The synthesis of these analogs would likely involve the conversion of the carboxylic acid and hydroxyl functionalities of this compound into other functional groups, allowing for its integration into a larger synthetic scheme. The presence of the difluoromethyl group provides a stable and lipophilic moiety that can mimic or replace other functional groups found in natural products, leading to novel biological activities.

Application in the Construction of Fluorinated Pharmaceutical and Agrochemical Intermediates

The development of new pharmaceuticals and agrochemicals is a primary driver for the synthesis of novel fluorinated building blocks. The structural motifs present in this compound are relevant to the design of bioactive molecules. The difluoromethyl group, in particular, is a common feature in many successful drugs and pesticides.

Table 2: Examples of Fluorinated Moieties in Bioactive Compounds

Compound ClassRelevant Structural MoietyExample
PharmaceuticalsDifluoromethyl groupGemcitabine (anticancer)
AgrochemicalsDifluoromethyl groupFludioxonil (fungicide)

Although specific examples of the direct use of this compound as a key intermediate for commercialized products are not readily found in the public domain, its potential is clear. It can serve as a precursor for a variety of fluorinated pharmacophores and toxophores. For instance, the carboxylic acid can be converted to amides, esters, or ketones, while the hydroxyl group can be used for ether or ester linkages, or eliminated to introduce unsaturation. These transformations would allow for the construction of a diverse library of fluorinated compounds for biological screening.

Use in Materials Science Research (e.g., as a monomer for specialized fluorinated polymers)

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in a wide range of applications, from high-performance coatings to advanced electronic materials. While the direct polymerization of this compound is not a common route to fluoropolymers, its derivatives could serve as specialty monomers.

For example, conversion of the carboxylic acid and hydroxyl group into polymerizable functionalities, such as acrylates or vinyl ethers, could yield monomers that, upon polymerization, would introduce the difluoromethyl group into the polymer side chain. This could lead to the development of polymers with tailored properties.

Table 3: Potential Polymer Properties from Monomers Derived from this compound

Monomer TypePolymerization MethodPotential Polymer Properties
Acrylate/MethacrylateFree-radical polymerizationIncreased hydrophobicity, low refractive index.
Vinyl EtherCationic polymerizationEnhanced thermal stability, chemical resistance.
DiepoxideRing-opening polymerizationHigh cross-link density, improved mechanical properties.

Research in this area would focus on the synthesis of such novel fluorinated monomers and the characterization of the resulting polymers to explore their potential in advanced materials applications.

Development of Novel Synthetic Methodologies Utilizing this Compound as a Key Fragment

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methods. The presence of the difluoromethyl group can influence the reactivity of the adjacent carbons, and the tertiary alcohol and carboxylic acid provide handles for a variety of chemical transformations.

Methodologies that could be explored include:

Stereoselective reactions: The development of methods for the enantioselective synthesis of chiral derivatives of this compound would be highly valuable, as chirality is a critical factor in the activity of many bioactive molecules.

Fluorine-directed reactions: Investigating how the difluoromethyl group can direct the outcome of reactions at other positions in the molecule could lead to new strategies for the construction of complex fluorinated compounds.

Fragment-based synthesis: Utilizing this compound as a core fragment, new synthetic routes to libraries of fluorinated compounds could be developed for high-throughput screening in drug and agrochemical discovery.

The development of such methodologies would not only expand the synthetic utility of this specific building block but also contribute to the broader field of organofluorine chemistry.

Future Research Directions and Unresolved Challenges

Advancements in Asymmetric and Stereoselective Synthetic Pathways for 4,4-Difluoro-2-hydroxy-2-methylbutanoic Acid

The controlled synthesis of stereochemically pure this compound is a fundamental challenge that needs to be addressed to enable its broader applications. While methods for the synthesis of similar fluorinated compounds exist, the development of highly efficient and stereoselective routes to this specific molecule remains an active area of research.

Future advancements are anticipated in the development of catalytic asymmetric methods. Chiral Lewis acids or organocatalysts could be employed to control the stereochemistry during the introduction of the difluoromethyl group or the formation of the quaternary stereocenter. Strategies involving the asymmetric hydrogenation of a suitable precursor or the enzymatic resolution of a racemic mixture are also promising avenues. A key challenge will be to achieve high enantioselectivity in the presence of the sterically demanding and electronically withdrawing difluoromethyl group.

Exploration of Novel Reactivity Patterns and Cascade Reactions Involving the Difluorinated Hydroxy Acid Moiety

The unique combination of functional groups in this compound suggests the potential for novel and unexplored reactivity. The gem-difluoro group can influence the acidity of neighboring protons and the reactivity of the carboxylic acid and hydroxyl groups. Future research should focus on systematically investigating the reactivity of this compound under various conditions to uncover new synthetic transformations.

A particularly exciting area for exploration is the design of cascade reactions. The strategic placement of the functional groups could allow for a sequence of intramolecular reactions to be triggered by a single event, leading to the rapid construction of complex molecular architectures. For instance, the hydroxyl and carboxyl groups could participate in lactonization cascades, while the difluoromethyl group could be involved in rearrangements or elimination reactions under specific conditions. Understanding the interplay between the different functional groups will be crucial for designing and controlling these cascade processes.

Expansion of Applications in Chemical Biology as Advanced Mechanistic Probes

The introduction of fluorine atoms into biologically active molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. The gem-difluoroalkyl group in this compound makes it an attractive scaffold for the design of novel chemical probes to investigate biological processes.

Future research could focus on incorporating this difluorinated hydroxy acid moiety into peptides or other biomolecules to study enzyme mechanisms or protein-protein interactions. The ¹⁹F NMR signal of the difluoromethyl group can serve as a sensitive probe to monitor binding events and conformational changes in biological systems. Furthermore, the unique steric and electronic properties of the difluorinated group could be exploited to design specific enzyme inhibitors or modulators. A significant challenge in this area will be the development of efficient methods for the biocompatible conjugation of this molecule to larger biomolecules.

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of organofluorine compounds often rely on harsh reagents and generate significant amounts of hazardous waste. A key challenge for the future is the development of sustainable and environmentally friendly synthetic routes to this compound.

This will involve the exploration of greener fluorinating agents that are less toxic and easier to handle. The use of catalytic methods, as opposed to stoichiometric reagents, will be crucial for minimizing waste. Furthermore, the development of synthetic strategies that proceed in environmentally benign solvents, such as water or ionic liquids, or even under solvent-free conditions, will be a major step towards a more sustainable production process. Biocatalytic approaches, utilizing enzymes to perform specific transformations, could also offer a highly sustainable alternative to traditional chemical synthesis.

Integration with Artificial Intelligence and Machine Learning for Prediction of Reactivity and Biological Interactions

The vast and complex chemical space of organofluorine compounds presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can be used to accelerate the discovery and development of new synthetic routes and applications for this compound.

In the realm of synthesis, ML models can be trained on existing reaction data to predict the outcomes of new reactions and to optimize reaction conditions. This can significantly reduce the number of experiments required, saving time and resources. For biological applications, AI can be used to predict the potential biological targets of this compound and to design derivatives with improved activity and selectivity. Machine learning algorithms can analyze large datasets of protein structures and ligand-binding information to identify potential binding partners and to predict the strength of these interactions. The integration of AI and ML into the research workflow will be a key driver of innovation in the field of fluorinated molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4-difluoro-2-hydroxy-2-methylbutanoic acid and its derivatives?

  • Methodology : The compound can be synthesized via fluorination of precursor molecules such as 2-hydroxy-2-methylbutanoic acid using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. For derivatives like phosphoserine analogs (e.g., L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid), solid-phase peptide synthesis (SPPS) is employed to incorporate fluorinated residues into peptide chains, enabling resistance to enzymatic cleavage .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like defluorination. Use NMR (<sup>19</sup>F and <sup>1</sup>H) to confirm fluorination efficiency and purity.

Q. How can the stereochemistry and crystal structure of this compound be determined?

  • Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard for resolving stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, leveraging high-resolution (<1.0 Å) datasets for accurate electron density mapping .
  • Alternative Approaches : Chiral HPLC or circular dichroism (CD) spectroscopy can validate stereochemical purity if SXRD is unavailable.

Q. What are the primary challenges in characterizing the physicochemical properties of fluorinated butanoic acid derivatives?

  • Methodology :

  • Solubility : Assess in polar (water, DMSO) and nonpolar solvents (hexane) to guide experimental design.
  • Stability : Use accelerated stability studies (e.g., pH 3–9 buffers, 40°C) with HPLC-MS monitoring to identify degradation products (e.g., defluorination or esterification).
  • pKa Determination : Employ potentiometric titration or <sup>19</sup>F NMR pH-dependent chemical shift analysis .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across studies be resolved?

  • Methodology :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and apoptosis markers (e.g., caspase-3 activation) to reduce variability.
  • Mechanistic Profiling : Compare transcriptomic (RNA-seq) and proteomic (LC-MS/MS) responses to differentiate on-target vs. off-target effects.
  • Validation : Replicate studies with independently synthesized batches to rule out impurity-driven artifacts .

Q. What strategies are effective for incorporating this compound into bioactive peptides while preserving target binding?

  • Methodology :

  • Computational Design : Use molecular docking (e.g., AutoDock Vina) to predict steric clashes caused by fluorine atoms.
  • SPPS Optimization : Introduce fluorinated residues at non-critical binding regions. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Q. How can the metabolic stability of fluorinated analogs be evaluated in pharmacokinetic studies?

  • Methodology :

  • In Vitro Models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Monitor defluorination via <sup>19</sup>F NMR or fluoride ion-selective electrodes.
  • In Vivo Tracking : Radiolabel the compound with <sup>18</sup>F for PET imaging to study tissue distribution and clearance .

Q. What advanced techniques are suitable for resolving conflicting crystallographic data on fluorinated compounds?

  • Methodology :

  • Twinned Data Refinement : Apply SHELXL’s twin refinement tools for cases of pseudo-merohedral twinning.
  • Complementary Spectroscopy : Pair SXRD with solid-state NMR (<sup>19</sup>F CPMAS) to validate hydrogen-bonding networks and fluorine positioning .

Methodological Notes

  • Data Validation : Cross-reference PubChem-derived physical properties (e.g., InChIKey: KATHHSJRHUEROK-UHFFFAOYSA-N) with experimental data to ensure consistency .
  • Safety Protocols : Follow SDS guidelines for handling fluorinated compounds, including PPE (nitrile gloves, fume hoods) and spill management (neutralize with calcium carbonate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.